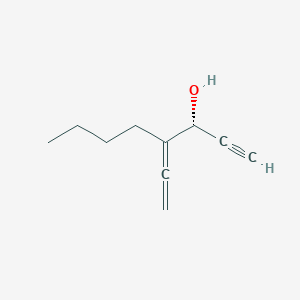

1-Octyn-3-ol, 4-ethenylidene-, (3R)-

Description

Significance of Multifunctionalized Allene-Alkyne-Alcohol Motifs in Advanced Organic Synthesis

Multifunctionalized molecules containing allene (B1206475), alkyne, and alcohol motifs are highly valued in organic synthesis. Allenes are not merely unsaturated hydrocarbons; their unique axial chirality and higher reactivity compared to simple alkenes make them versatile intermediates. nih.gov They are prevalent in a range of natural products, bioactive molecules, and functional materials. nih.gov Similarly, the alkyne unit is a fundamental building block, renowned for its role in powerful transformations like carbon-carbon bond-forming reactions. rsc.org

The combination of these three groups—allene, alkyne, and alcohol—creates a powerful synthon for constructing complex molecular frameworks. The alcohol's hydroxyl group can direct the stereochemical outcome of reactions at the adjacent stereocenter and can participate in cyclization reactions. nih.gov The allene and alkyne moieties provide multiple points of reactivity for subsequent transformations, such as cycloadditions, cross-coupling reactions, and isomerizations. rsc.orgnih.gov This dense arrangement of functional groups allows for rapid increases in molecular complexity from a single precursor, a highly desirable feature in the efficient synthesis of intricate target molecules like pharmaceuticals and natural products.

Stereochemical Challenges and Opportunities in the Synthesis of Chiral Propargyl Alcohols and Allenes

The synthesis of molecules with defined three-dimensional structures, particularly those with multiple stereocenters like chiral allenes and propargyl alcohols, presents significant challenges. Propargyl alcohols are key precursors to chiral allenes, but controlling the stereochemistry during their synthesis and subsequent transformations is a complex task. researchgate.netnih.gov

Key challenges include:

Enantioselectivity: Achieving a high excess of one enantiomer (a non-superimposable mirror image) over the other requires sophisticated catalytic systems.

Diastereoselectivity: When multiple stereocenters are present, controlling the relative configuration between them adds another layer of complexity.

Axial Chirality: Allenes possess axial chirality along the C=C=C axis, which is fundamentally different from the point chirality of a typical stereocenter. Establishing this axial chirality with high fidelity is a primary obstacle. nih.gov

Despite these difficulties, significant progress has been made, presenting new opportunities. Organocatalysis, particularly with chiral phosphoric acids, has emerged as a powerful strategy for the enantioselective synthesis of tetrasubstituted allenes from racemic propargyl alcohols. nih.govnih.gov This approach avoids the need for pre-functionalized starting materials and can achieve high yields and enantiomeric excesses. nih.gov Furthermore, transition-metal catalysis, using elements like rhodium, palladium, and copper, provides alternative pathways for stereoselective allene synthesis. organic-chemistry.org These methods offer opportunities to create libraries of complex chiral molecules that were previously inaccessible.

Current Research Landscape Pertaining to Complex Alkyne-Allene Hybrid Structures

The current research landscape is focused on developing novel and efficient methods for synthesizing and functionalizing complex structures that combine alkyne and allene motifs. Modern synthetic strategies increasingly employ catalytic reactions that are both atom-economical and environmentally benign. Visible-light-induced photoredox catalysis, for instance, has become a powerful tool for creating allenes under mild conditions.

Transition-metal catalysis continues to dominate the field. Rhodium-catalyzed cycloadditions are being explored to construct intricate ring systems by reacting allenes with other unsaturated partners. nih.gov Titanium-mediated cross-coupling of allenic alcohols with alkynes has been shown to produce stereodefined 1,4-dienes and cross-conjugated trienes, with the reaction pathway being highly dependent on the substitution pattern of the allene. nih.gov Researchers are also investigating the fundamental reactivity of these hybrid structures, exploring how the electronic interplay between the conjugated allene and alkyne groups influences reaction outcomes. These advanced catalytic methods are crucial for unlocking the full synthetic potential of alkyne-allene hybrids.

Defined Scope and Academic Research Focus on 1-Octyn-3-ol (B1346985), 4-ethenylidene-, (3R)-

While broad research into chiral allenic alkynyl alcohols is active, specific academic studies focusing exclusively on 1-Octyn-3-ol, 4-ethenylidene-, (3R)- are not extensively documented in publicly available literature. However, its defined structure makes it an exemplary model for this class of compounds. Its CAS Number is 651020-83-6, and its molecular formula is C10H14O. buysellchem.combuysellchem.com

| Property | Value |

|---|---|

| CAS Number | 651020-83-6 |

| Molecular Formula | C10H14O |

| Molecular Weight | 150.22 g/mol |

| Stereochemistry | (3R)- |

| Key Functional Groups | Terminal Alkyne, Chiral Secondary Alcohol, Tetrasubstituted Allene (Vinylidene) |

The academic interest in a molecule like this lies in several areas:

Asymmetric Synthesis: Developing a stereoselective synthesis for this specific target would be a valuable academic exercise, likely involving the catalytic asymmetric addition to an enyne precursor or the stereocontrolled rearrangement of a propargylic alcohol.

Spectroscopic Analysis: The characterization of its unique structure using advanced spectroscopic techniques like NMR and IR would provide valuable data for the broader class of vinylidene and alkynyl compounds. rsc.orguwa.edu.aunih.gov

Reactivity Studies: Its combination of functional groups offers a rich platform for exploring novel chemical transformations. Research could focus on selective reactions at the alkyne, the allene, or the alcohol, and investigate intramolecular cyclizations to form complex heterocyclic or carbocyclic products. nih.govresearchgate.net

In essence, 1-Octyn-3-ol, 4-ethenylidene-, (3R)- serves as a well-defined target for showcasing the power of modern synthetic methods and for probing the fundamental reactivity of multifunctional allene-alkyne-alcohol motifs.

Structure

3D Structure

Properties

CAS No. |

651020-83-6 |

|---|---|

Molecular Formula |

C10H14O |

Molecular Weight |

150.22 g/mol |

InChI |

InChI=1S/C10H14O/c1-4-7-8-9(5-2)10(11)6-3/h3,10-11H,2,4,7-8H2,1H3/t10-/m1/s1 |

InChI Key |

HOYPRLMOQAZNMZ-SNVBAGLBSA-N |

Isomeric SMILES |

CCCCC(=C=C)[C@@H](C#C)O |

Canonical SMILES |

CCCCC(=C=C)C(C#C)O |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 1 Octyn 3 Ol, 4 Ethenylidene , 3r and Analogous Systems

Retrosynthetic Analysis for the Allene-Alkyne-Alcohol Framework

Retrosynthetic analysis is a powerful tool for devising synthetic routes by deconstructing a target molecule into simpler, commercially available starting materials.

Strategic Disconnections and Potential Synthetic Building Blocks

The core structure of 1-Octyn-3-ol (B1346985), 4-ethenylidene-, (3R)- features three key functionalities: a terminal alkyne, a chiral secondary alcohol, and a vinylidene (allene) group. Strategic disconnections can be made at the bonds connecting these functionalities to identify potential building blocks.

A primary disconnection can be envisioned at the C3-C4 bond, separating the molecule into a propargylic alcohol synthon and a vinylidene synthon. However, a more convergent approach involves disconnecting the allene (B1206475) moiety first. The allene can be retrosynthetically derived from a propargylic precursor, a common and effective strategy in allene synthesis.

This leads to a key propargylic alcohol intermediate. This intermediate can be further disconnected at the C-C bond formed between the alkyne and the carbonyl precursor. This disconnection points to a simpler propargyl ketone, specifically a derivative of 1-octyn-3-one (B3050644), and a suitable vinylidene precursor. The terminal alkyne can be introduced via nucleophilic addition of an acetylene (B1199291) equivalent to an appropriate electrophile.

Therefore, a plausible retrosynthetic pathway identifies the following key building blocks:

An octynal or a related C8 electrophile.

An acetylene source (e.g., lithium acetylide).

A vinylidene precursor, which can be generated in situ from a propargylic precursor.

This analysis simplifies the complex target molecule into more manageable and synthetically accessible fragments.

Identification of Stereochemical Control Points and Chirality Transfer Strategies

The crucial stereochemical feature of the target molecule is the (3R)-configuration of the secondary alcohol. This chiral center is the primary stereochemical control point in the synthesis. The absolute configuration of this alcohol can, in turn, direct the stereochemistry of the adjacent allene moiety through a process known as chirality transfer.

The synthesis of chiral allenes from enantioenriched propargylic precursors is a well-established strategy. nih.govorganic-chemistry.orgresearchgate.net This transformation often proceeds through SN2' reactions or sigmatropic rearrangements, where the stereochemical information from the chiral propargylic starting material is transferred to the axial chirality of the allene. nih.govwikipedia.orgresearchgate.netorganic-chemistry.org The stereospecificity of these reactions is critical for the synthesis of the desired enantiomer of the target molecule.

For instance, the Myers allene synthesis utilizes a Mitsunobu reaction of a propargyl alcohol followed by a organic-chemistry.orgorganic-chemistry.org-sigmatropic rearrangement of an intermediate arenesulfonylhydrazine, where the chirality of the alcohol dictates the chirality of the resulting allene. wikipedia.org Similarly, organocatalytic methods have been developed for the highly enantioselective synthesis of tetrasubstituted allenes from racemic propargylic alcohols, demonstrating efficient stereocontrol. nih.gov

Therefore, the primary focus for achieving the desired stereochemistry in 1-Octyn-3-ol, 4-ethenylidene-, (3R)- lies in the enantioselective synthesis of the (3R)-propargylic alcohol precursor.

Enantioselective Synthesis Approaches to the (3R)-Chiral Center

The asymmetric synthesis of the (3R)-chiral alcohol is paramount. A highly effective and widely employed method is the enantioselective reduction of a prochiral propargyl ketone precursor.

Asymmetric Reduction of Propargyl Ketone Precursors (e.g., 1-octyn-3-one derivatives)

The reduction of ynones to propargylic alcohols offers a direct route to the desired chiral center. The use of chiral reducing agents allows for the selective formation of one enantiomer over the other.

Chiral borane (B79455) reagents, particularly B-3-pinanyl-9-borabicyclo[3.3.1]nonane (Alpine-Borane®), derived from either (+)- or (-)-α-pinene, are highly effective for the asymmetric reduction of prochiral ketones, including acetylenic ketones. orgsyn.org The reduction of 1-octyn-3-one with (R)-Alpine-Borane® has been shown to produce (R)-1-octyn-3-ol with high enantiomeric excess.

The reaction proceeds through a six-membered ring transition state where the hydride is transferred from the borane to the carbonyl carbon. The steric bulk of the pinanyl group effectively shields one face of the ketone, leading to preferential attack on the other face and thus high enantioselectivity.

| Ketone Substrate | Chiral Borane Reagent | Product | Enantiomeric Excess (ee) | Yield | Reference |

|---|---|---|---|---|---|

| 1-Octyn-3-one | (R)-Alpine-Borane® | (R)-1-Octyn-3-ol | >90% | High | orgsyn.org |

Chirally modified aluminum hydride reagents are another powerful class of reagents for the enantioselective reduction of ketones. wikipedia.org A prominent example is BINAL-H, which is a complex of lithium aluminum hydride with the chiral diol 1,1'-bi-2-naphthol (B31242) (BINOL). uwindsor.cachempedia.info These reagents have demonstrated high enantioselectivity in the reduction of a variety of ketones, including those with a π-system adjacent to the carbonyl group, such as ynones. uwindsor.castackexchange.com

The enantioselectivity of BINAL-H reductions is attributed to a chair-like transition state where the π-system of the ketone preferentially occupies an equatorial position to avoid repulsive interactions with the lone pair of an oxygen atom on the BINAL-H complex. uwindsor.castackexchange.com This directs the hydride delivery to a specific face of the carbonyl group. For the synthesis of (3R)-1-Octyn-3-ol, the (R)-BINAL-H reagent would be employed.

| Ynone Substrate | Chiral Reagent | Product Configuration | Enantiomeric Excess (ee) | Reference |

|---|---|---|---|---|

| Generic Ynone (R-C≡C-CO-R') | (R)-BINAL-H | (R)-Propargyl Alcohol | Often >90% | uwindsor.cachempedia.info |

Biocatalytic Asymmetric Reduction Utilizing Engineered Enzymes (e.g., Alcohol Dehydrogenases)

Biocatalysis has emerged as a powerful tool for the synthesis of enantiomerically pure alcohols due to the high selectivity and mild reaction conditions offered by enzymes. Alcohol dehydrogenases (ADHs), in particular, have been extensively studied and engineered for the asymmetric reduction of prochiral ketones to their corresponding chiral secondary alcohols.

The synthesis of the (3R)-configured alcohol moiety of the target molecule can be envisioned through the asymmetric reduction of the corresponding ynone, 1-octyn-4-ethenylidene-3-one. Engineered ADHs are particularly well-suited for this transformation. For instance, ADHs from various microorganisms, such as Lactobacillus kefir, have been shown to exhibit anti-Prelog stereospecificity, leading to the formation of (R)-alcohols. york.ac.uknih.gov The NADPH-dependent ADH from Lactobacillus kefir is known to transfer the pro-R hydride from the cofactor to the si-face of the carbonyl, yielding the (R)-alcohol with high enantiomeric excess. york.ac.uk

Whole-cell biocatalysis, utilizing organisms like E. coli engineered to co-express an ADH and a cofactor regeneration system (e.g., formate (B1220265) dehydrogenase), offers an efficient and economical approach. researchgate.net This strategy obviates the need for the addition of expensive nicotinamide (B372718) cofactors. Recent advancements in protein engineering, including directed evolution and structure-guided mutagenesis, have led to the development of ADH variants with enhanced activity, stability, and substrate scope, capable of reducing sterically demanding ketones to furnish optically active alcohols with excellent conversion rates and enantioselectivities. nih.govosi.lvorganic-chemistry.org

Table 1: Examples of ADH-Catalyzed Asymmetric Ketone Reduction

| Enzyme Source | Substrate | Product Configuration | Enantiomeric Excess (ee) | Reference |

| Lactobacillus kefir ADH | Acetophenone | (R)-phenylethanol | >99% | researchgate.net |

| Engineered L. kefir ADH Variant | Various Ketones | (R)-Alcohols | up to >99% | nih.gov |

| Thermoanaerobacter brockii ADH | Various Ketones | (S)-Alcohols | ~99% | researchgate.net |

Asymmetric Alkynylation Reactions for Propargyl Alcohol Formation

A convergent and widely employed strategy for the synthesis of chiral propargyl alcohols is the asymmetric addition of a terminal alkyne to an aldehyde. This approach establishes the C-C bond and the stereocenter concurrently. Various catalytic systems have been developed to achieve high enantioselectivity.

One practical method involves the use of zinc triflate (Zn(OTf)₂) in the presence of a chiral ligand, such as (+)-N-methylephedrine. This system catalyzes the addition of terminal alkynes to a broad range of aldehydes, including aliphatic and aromatic ones, to afford propargylic alcohols in high yields and with excellent enantiomeric excess (up to 99% ee). nih.gov The reaction is operationally simple and can be performed in the presence of air and moisture. wikipedia.org

Another effective catalytic system is based on an Indium(III)/BINOL complex. This air-stable complex promotes the addition of various alkynes to aliphatic, aromatic, and heteroaromatic aldehydes. blogspot.com The proposed bifunctional nature of the catalyst, where the In(III) center activates both the alkyne and the aldehyde, is thought to be responsible for the high enantioselectivity observed. nih.govblogspot.com Furthermore, the Zn-ProPhenol catalyst system has been shown to be highly effective for the enantioselective addition of zinc alkynylides to a wide array of aldehydes, including α,β-unsaturated aldehydes. santiago-lab.com

Table 2: Catalytic Asymmetric Alkynylation of Aldehydes

| Catalyst System | Aldehyde | Alkyne | Enantiomeric Excess (ee) | Reference |

| Zn(OTf)₂ / (+)-N-methylephedrine | Various | Various | up to 99% | nih.govwikipedia.org |

| In(III) / (R)-BINOL | Various | Various | 83–99% | blogspot.com |

| Zn-ProPhenol | Various | Various | High | santiago-lab.com |

Chiral Auxiliary-Mediated Approaches to Induce Stereoselectivity

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to control the stereochemical outcome of a reaction. youtube.com After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product. This strategy has been widely applied in various asymmetric syntheses, including the formation of chiral alcohols.

Evans oxazolidinones are a well-known class of chiral auxiliaries that have been successfully used in stereoselective aldol (B89426) reactions, which produce β-hydroxy carbonyl compounds, precursors to 1,3-diols. acs.org While not a direct synthesis of propargyl alcohols, the principles of stereocontrol can be adapted. For the synthesis of a propargyl alcohol, a substrate containing the alkyne moiety could be attached to a chiral auxiliary. Subsequent reaction at a prochiral center, such as the reduction of a ketone, would be directed by the auxiliary.

For instance, an α,β-ynone could be attached as an imide to an Evans auxiliary. The stereoselective reduction of the ketone, directed by the chiral auxiliary, would yield a diastereomerically enriched propargyl alcohol precursor. The steric hindrance provided by the substituents on the oxazolidinone ring directs the approach of the reagent to one face of the molecule. nih.gov After the reduction, the auxiliary can be cleaved under mild conditions to furnish the desired chiral propargyl alcohol. While this approach is synthetically more demanding due to the steps of attaching and removing the auxiliary, it offers a high degree of predictability and reliability in controlling the stereochemistry. youtube.com

Chiral Catalysis in Asymmetric Bond Formation

Chiral catalysts play a pivotal role in asymmetric synthesis by creating a chiral environment that favors the formation of one enantiomer over the other. In the context of synthesizing the target molecule, chiral catalysis is crucial not only for establishing the stereocenter at C-3 but also for controlling the axial chirality of the 4-ethenylidene moiety.

Chiral phosphoric acids (CPAs) have emerged as powerful organocatalysts for a variety of enantioselective transformations. wikipedia.orgyoutube.com Notably, CPAs can catalyze the dehydrative reaction of propargylic alcohols with various nucleophiles to generate chiral allenes. wikipedia.orgyoutube.com This transformation is particularly relevant as it can potentially be used to construct the allene part of the target molecule from a propargylic alcohol precursor. The reaction proceeds through the in situ formation of a carbocationic intermediate that is stabilized by the chiral counteranion of the CPA. The nucleophile then attacks this intermediate in a stereocontrolled manner, dictated by the chiral environment provided by the catalyst. This methodology allows for the efficient synthesis of tetrasubstituted allenes with high enantioselectivity. acs.org

Stereocontrolled Construction of the 4-Ethenylidene (Allene) Moiety

The construction of the axially chiral allene is a key challenge in the synthesis of 1-Octyn-3-ol, 4-ethenylidene-, (3R)-. The stereochemistry of the allene must be controlled relative to the existing stereocenter at the alcohol.

General Methodologies for Allenic Bond Formation

Several general methods exist for the synthesis of allenes. One of the most common is the SN2' substitution of propargyl electrophiles. In this reaction, a nucleophile attacks the γ-position of a propargylic system bearing a leaving group, leading to the formation of an allene. The stereochemical outcome of this reaction can be controlled by using chiral substrates, reagents, or catalysts.

Another important method is the reduction of propargylic alcohols or their derivatives. For example, the reaction of propargylic alcohols with Cp₂Zr(H)Cl (Schwartz's reagent) can generate allenes in good yield and with high stereospecificity, effectively transferring the central chirality of the alcohol to the axial chirality of the allene. This method is attractive as it provides direct access to allenes from readily available propargylic alcohols.

Specific Strategies for Incorporating the 4-Ethenylidene Group into 1-Octyn-3-ol Scaffolds

For the specific synthesis of the 4-ethenylidene group on a 1-octyn-3-ol scaffold, chiral phosphoric acid (CPA) catalysis offers a highly promising strategy. Racemic or enantioenriched propargylic alcohols can serve as precursors to generate chiral tetrasubstituted allenes with high efficiency and stereoselectivity. acs.org

The reaction typically involves the in situ generation of a reactive intermediate, such as a quinone methide, from a suitably substituted propargylic alcohol in the presence of a CPA. youtube.comacs.org This intermediate then undergoes a conjugate addition with a nucleophile, leading to the formation of the allene. The chiral CPA catalyst controls the facial selectivity of the nucleophilic attack, thus determining the axial chirality of the resulting allene. wikipedia.orgyoutube.com This methodology has been successfully applied to the synthesis of a wide range of chiral tetrasubstituted allenes. wikipedia.orgyoutube.com By choosing the appropriate propargylic alcohol precursor and nucleophile, this strategy could be adapted to construct the 4-ethenylidene moiety with the desired stereochemistry.

Control of Axial Chirality (if present and relevant to the ethenylidene group)

The ethenylidene group, a substituted allene, is a key structural feature. Allenes of the form abC=C=Ccd can exhibit axial chirality when the substituents on each terminal carbon are different (a≠b and c≠d). wikipedia.org This chirality arises from the non-planar arrangement of substituents around the chiral axis defined by the C=C=C bonds. wikipedia.org For the target molecule, the ethenylidene group is monosubstituted, meaning it does not inherently possess axial chirality. However, in analogous systems where the terminal carbon of the ethenylidene is disubstituted, controlling the resulting axial chirality is a critical synthetic challenge.

Significant progress has been made in the catalytic asymmetric synthesis of chiral allenes. rsc.org Methodologies can be broadly categorized into transition-metal catalysis and organocatalysis.

Transition-Metal Catalysis:

Palladium-catalyzed reactions are prominent in forming chiral allenes. illinois.edu For instance, the cross-coupling of propargylic electrophiles (like carbonates or acetates) with various nucleophiles can proceed with high stereoselectivity. organic-chemistry.orgacs.orgnih.gov The mechanism often involves the formation of chiral allenyl-palladium intermediates, where the chirality is directed by chiral ligands.

Rhodium-catalyzed 1,6-additions of organometallic reagents (e.g., aryltitanates or arylboronic acids) to 1,3-enynes are effective for producing tetrasubstituted allenes with high enantioselectivity. illinois.edu

Copper-catalyzed reactions , often involving organocuprates with chiral propargylic esters, represent a classical and reliable method for generating axially chiral allenes. illinois.edu

Organocatalysis:

Chiral Phosphoric Acids (CPAs) have emerged as powerful catalysts for the enantioselective synthesis of allenes. acs.org These catalysts can protonate propargylic alcohols, generating intermediates that then react with nucleophiles under the influence of the chiral counterion to yield enantioenriched allenes. acs.orgnih.gov

Chiral amine catalysts , such as guanidine (B92328) bases, have been used in dynamic kinetic resolution processes to synthesize trisubstituted allenes with high enantiomeric excess. illinois.edu

The choice of method depends on the desired substitution pattern and the available starting materials. The transfer of chirality from a pre-existing stereocenter (point chirality) to the allene axis is another powerful strategy, often achieved through stereospecific SN2' reactions on chiral propargylic precursors. nih.gov

Table 1: Comparison of Catalytic Systems for Asymmetric Allene Synthesis

| Catalyst System | Reaction Type | Typical Substrates | Key Features | Reference |

|---|---|---|---|---|

| Palladium / Chiral Ligands (e.g., Phos) | Cross-Coupling | Propargylic Acetates/Carbonates | Broad substrate scope, good for tri- and tetrasubstituted allenes. | organic-chemistry.orgacs.org |

| Rhodium / Chiral Ligands (e.g., BINAP) | 1,6-Conjugate Addition | 1,3-Enynes + Organoboron Reagents | High enantioselectivity for tetrasubstituted allenes. | illinois.edu |

| Chiral Phosphoric Acid (CPA) | Dehydrative Nucleophilic Substitution | Propargylic Alcohols + Nucleophiles | Organocatalytic, mild conditions, effective for indole-containing allenes. | acs.orgnih.gov |

| Copper Salts / Organometallics | SN2' Substitution | Chiral Propargylic Esters/Ethers | Classical method, high stereospecificity. | illinois.edu |

Chemo- and Regioselective Considerations in Multi-Functionalized Synthesis

The target molecule, 1-Octyn-3-ol, 4-ethenylidene-, (3R)-, contains three distinct functional groups: a terminal alkyne, a secondary alcohol, and an allene. This multifunctionality necessitates careful control of chemo- and regioselectivity during synthesis to ensure reactions occur at the intended site.

Chemoselectivity refers to the preferential reaction of one functional group over another. In a molecule containing both an alkyne and an allene (an enyne-allene system), the relative reactivity of these groups is highly dependent on the reaction conditions and the catalyst employed.

Rhodium(I)-catalyzed cycloadditions with allene-ynes have been shown to occur exclusively at the terminal double bond of the allene. nih.govacs.orgnih.gov Computational studies suggest this preference is due to more favorable d-π* back-donation with the allene compared to the alkyne, and the fact that reaction at the internal allene double bond or the alkyne would disrupt π-conjugation, leading to a higher activation barrier. nih.govacs.orgnih.gov

Radical cyclizations of 1,6-enynes with chalcogens under metal-free conditions can show high selectivity for reaction at either the alkene or alkyne, depending on the specific reagents and conditions, demonstrating that reaction pathways can be finely tuned. rsc.org

Titanium-mediated cross-coupling of allenic alcohols with alkynes can be directed by the alcohol's alkoxide group, leading to highly regio- and stereoselective C-C bond formation. nih.gov

Regioselectivity concerns where on a specific functional group a reaction occurs. For example, hydrofunctionalization of an allene can lead to different regioisomers.

Allene hydroarylation can be controlled through a one-pot hydrosilylation/cross-coupling sequence. The identity of the N-heterocyclic carbene (NHC) ligand used in the initial hydrosilylation step dictates the regioselectivity, which is then preserved in the subsequent palladium-catalyzed cross-coupling. acs.org

Iridium(I)-catalyzed hydroarylation of allenes can be ligand-controlled to favor the formation of branched products over linear ones, enabling the creation of all-carbon quaternary centers. researchgate.net

The hydroxyl group in the target molecule can also be used as a directing group to influence the outcome of nearby reactions or may require protection (e.g., as a silyl (B83357) ether) to prevent unwanted side reactions during transformations targeting the alkyne or allene moieties.

Total Synthesis Strategies for 1-Octyn-3-ol, 4-ethenylidene-, (3R)- and its Congeners

While a specific total synthesis for 1-Octyn-3-ol, 4-ethenylidene-, (3R)- is not prominently documented, a logical synthetic pathway can be constructed based on established methodologies for its core structural components. A convergent retrosynthetic analysis is the most logical approach.

Retrosynthetic Analysis: A plausible disconnection of the target molecule is at the C3-C4 bond, separating the molecule into two key fragments: a chiral propargyl alcohol precursor and a vinylidene (allene) synthon. However, a more linear approach that builds the molecule from one end is often more practical.

The retrosynthesis would logically start by disconnecting the allene, tracing it back to a more stable propargylic precursor. The key chiral center at C3 can be established early via asymmetric reduction or by using a chiral pool starting material.

A proposed retrosynthetic pathway is as follows:

Target Molecule: 1-Octyn-3-ol, 4-ethenylidene-, (3R)-

Key Transformation (Allene Formation): The ethenylidene (allene) group can be formed from a propargylic precursor, such as a propargylic acetate (B1210297) or amine, via a palladium-catalyzed rearrangement or coupling reaction. organic-chemistry.orgorganic-chemistry.orgacs.org This is a common and effective method for allene synthesis.

Intermediate: A chiral propargylic diol derivative. The stereocenter at C3 is already in place. The second propargylic alcohol will be converted into the allene.

Key Transformation (C-C Bond Formation): The second propargylic alcohol can be introduced by the addition of a protected lithium acetylide to an aldehyde.

Intermediate: The chiral propargylic alcohol, (R)-1-octyn-3-al. This can be generated by the oxidation of the corresponding alcohol.

Chiral Precursor: (R)-(+)-1-octyn-3-ol. This is the crucial starting material where the stereochemistry is set.

Forward Synthesis Proposal:

Asymmetric Synthesis of (R)-(+)-1-octyn-3-ol: The synthesis of this key chiral building block is well-established. A common method is the asymmetric reduction of the corresponding ketone, 1-octyn-3-one. This can be achieved with high enantioselectivity using reagents like B-3-pinanyl-9-borabicyclo[3.3.1]nonane ("Alpine Borane"). orgsyn.org Alternatively, enzymatic resolutions or other catalytic asymmetric additions to hexanal (B45976) can be employed.

Protection and Oxidation: The secondary alcohol of (R)-1-octyn-3-ol would be protected (e.g., as a TBDMS ether) followed by oxidation of the terminal alkyne or a suitable precursor to form the aldehyde required for the next step. A more direct route involves the addition of lithiated acetylene to hexanal, followed by enzymatic resolution to obtain the (R)-enantiomer. prepchem.com

Chain Elongation: The aldehyde is then reacted with another acetylide anion, for example, the lithium salt of trimethylsilylacetylene, to construct the carbon skeleton. This creates a second propargylic alcohol.

Allene Formation: The newly formed propargylic alcohol is converted into a suitable leaving group (e.g., acetate). Treatment with a palladium(0) catalyst and an appropriate organometallic reagent (e.g., an organoaluminum reagent) would then facilitate a reductive SN2' reaction to form the terminal allene (ethenylidene) group. organic-chemistry.org

Deprotection: Finally, removal of the protecting group from the C3 hydroxyl would yield the target molecule, 1-Octyn-3-ol, 4-ethenylidene-, (3R)-.

Table 2: Proposed Synthetic Sequence

| Step | Transformation | Proposed Reagents/Conditions | Key Intermediate |

|---|---|---|---|

| 1 | Asymmetric Alkynylation | Hexanal + Lithium Acetylide, followed by enantioselective separation or asymmetric synthesis. | (R)-(+)-1-Octyn-3-ol |

| 2 | Protection of Alcohol | TBDMSCl, Imidazole, DMF | (R)-3-(tert-Butyldimethylsilyloxy)-1-octyne |

| 3 | Chain Extension | 1. n-BuLi; 2. Acetaldehyde; 3. Acetic Anhydride (B1165640), Pyridine | Propargylic acetate with protected C3-OH |

| 4 | Allene Formation | Pd(PPh3)4, Organoaluminum or other suitable reagent | Protected enyne-allene |

| 5 | Deprotection | TBAF, THF | 1-Octyn-3-ol, 4-ethenylidene-, (3R)- |

This proposed route leverages modern catalytic methods to control stereochemistry and construct the sensitive allene functionality, representing a viable strategy for the total synthesis of this and related natural products.

Chemical Reactivity and Mechanistic Investigations of 1 Octyn 3 Ol, 4 Ethenylidene , 3r

Reactivity at the Terminal Alkyne Functionality

The terminal alkyne group is a versatile handle for carbon-carbon bond formation and functional group interconversion. Its reactivity is characterized by the acidic nature of the terminal proton and the electron-rich triple bond.

Metal-Catalyzed Coupling Reactions (e.g., Sonogashira, Negishi)

The acidic proton of the terminal alkyne in (3R)-4-ethenylidene-1-octyn-3-ol allows it to readily participate in metal-catalyzed cross-coupling reactions, which are fundamental for the construction of complex molecular architectures.

The Sonogashira coupling is a palladium-catalyzed reaction that couples terminal alkynes with aryl or vinyl halides. jk-sci.comwikipedia.org In a typical procedure, a palladium(0) catalyst, a copper(I) co-catalyst, and an amine base are employed. organic-chemistry.org The reaction is believed to proceed through a catalytic cycle involving the formation of a copper acetylide, which then undergoes transmetalation to a palladium(II) complex, followed by reductive elimination to yield the coupled product. pitt.edu Given the presence of the chiral alcohol, mild reaction conditions would be preferable to avoid potential side reactions such as dehydration or racemization.

The Negishi coupling offers an alternative, powerful method for forming carbon-carbon bonds by coupling organozinc reagents with organic halides, catalyzed by palladium or nickel complexes. organic-chemistry.orgalfa-chemistry.com For a terminal alkyne like the one in our subject molecule, this would first involve deprotonation and formation of an alkynylzinc reagent. missouri.edu This organozinc species can then be coupled with a variety of organic halides. A key advantage of the Negishi coupling is its high functional group tolerance. organic-chemistry.org

Below is a table summarizing typical conditions for these coupling reactions with analogous terminal alkynes.

| Reaction | Catalyst | Co-catalyst/Additive | Base | Solvent | Typical Substrates |

| Sonogashira | Pd(PPh₃)₄, PdCl₂(PPh₃)₂ | CuI | Et₃N, piperidine | THF, DMF | Aryl iodides, aryl bromides, vinyl halides |

| Negishi | Pd(PPh₃)₄, Ni(acac)₂ | - | - | THF, DMF | Aryl halides, vinyl halides, acyl halides |

Hydration and Hydrohalogenation Pathways

The terminal alkyne can undergo addition reactions, such as hydration and hydrohalogenation, to introduce new functional groups.

Hydration of a terminal alkyne, typically catalyzed by mercury(II) salts in the presence of aqueous acid, follows Markovnikov's rule to produce a methyl ketone. nih.govresearchgate.net The reaction proceeds via an enol intermediate which rapidly tautomerizes to the more stable keto form. nih.gov For (3R)-4-ethenylidene-1-octyn-3-ol, this would result in the formation of a ketone at the C-2 position. Alternative, greener methods using gold or other transition metal catalysts have also been developed. nih.gov

Hydrohalogenation involves the addition of hydrogen halides (HX) across the triple bond. thieme-connect.com The addition of one equivalent of HX to a terminal alkyne also adheres to Markovnikov's rule, yielding a vinyl halide. nrochemistry.com The use of excess HX can lead to a geminal dihalide. chem-station.com The regioselectivity is guided by the formation of the more stable vinyl cation intermediate. thieme-connect.comnrochemistry.com

The expected products from these pathways are detailed in the table below.

| Reaction | Reagents | Regioselectivity | Expected Product |

| Hydration | H₂SO₄, H₂O, HgSO₄ | Markovnikov | A methyl ketone |

| Hydrohalogenation (1 eq.) | HCl, HBr, HI | Markovnikov | A 2-halovinyl derivative |

| Hydrohalogenation (2 eq.) | Excess HCl, HBr, HI | Markovnikov | A 2,2-dihalo derivative |

Cycloaddition Reactions Involving the Alkyne

The alkyne functionality can participate in various cycloaddition reactions, providing access to a range of heterocyclic compounds. One of the most prominent examples is the 1,3-dipolar cycloaddition . wikipedia.org In this reaction, a 1,3-dipole reacts with the alkyne (the dipolarophile) to form a five-membered ring. libretexts.org For instance, the reaction with an azide (B81097) would yield a triazole, a reaction often facilitated by a copper catalyst in what is known as "click chemistry". The reaction with a nitrile oxide would produce an isoxazole. libretexts.org These reactions are highly valuable in medicinal chemistry and materials science.

Transformations Involving the Chiral Secondary Alcohol

The chiral secondary alcohol at the C-3 position is a key feature of the molecule, allowing for stereoselective transformations that can set adjacent stereocenters or be used to invert the existing stereochemistry.

Selective Oxidation and Reduction Reactions

The secondary alcohol can be selectively oxidized to the corresponding ketone or, if the molecule were to be modified, a primary alcohol could be reduced.

Selective Oxidation of the secondary alcohol in (3R)-4-ethenylidene-1-octyn-3-ol to the corresponding ketone can be achieved using a variety of mild oxidizing agents to avoid side reactions with the alkyne and allene (B1206475) moieties. The Swern oxidation , which utilizes dimethyl sulfoxide (B87167) (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride (B1165640) at low temperatures, is a common choice due to its mild conditions and high chemoselectivity. wikipedia.orgorganic-chemistry.org Another widely used method is the Dess-Martin periodinane (DMP) oxidation , which is also known for its mildness and tolerance of sensitive functional groups. wikipedia.orgorganic-chemistry.orgwikipedia.org TEMPO-based oxidation systems also offer a selective method for oxidizing propargylic alcohols. rsc.org

| Oxidizing Agent | Typical Conditions | Key Features |

| Swern Oxidation | (COCl)₂, DMSO, Et₃N, -78 °C | Mild, avoids heavy metals, good for sensitive substrates. adichemistry.com |

| Dess-Martin Periodinane | DMP, CH₂Cl₂ | Mild, neutral pH, high yields, easy workup. wikipedia.org |

| TEMPO/Ca(OCl)₂ | TEMPO, Ca(OCl)₂, CH₂Cl₂ | Mild, selective for propargylic alcohols. rsc.org |

Selective Reduction is more relevant in the context of reducing a ketone back to an alcohol. If the alcohol were oxidized to the ketone, stereoselective reduction could be used to regenerate the alcohol or produce its diastereomer. Reagents like sodium borohydride (B1222165) (NaBH₄) in the presence of cerium(III) chloride (the Luche reduction ) are highly effective for the 1,2-reduction of α,β-unsaturated ketones to allylic alcohols, and this selectivity can be extended to propargylic systems. wikipedia.org For asymmetric reductions, chiral catalysts or reagents such as those used in the Corey-Bakshi-Shibata (CBS) reduction would be employed to control the stereochemical outcome.

Stereospecific Nucleophilic Substitution Reactions

The hydroxyl group of the chiral secondary alcohol can be converted into a good leaving group, allowing for stereospecific nucleophilic substitution.

The Mitsunobu reaction provides a powerful method for the inversion of stereochemistry at a secondary alcohol center. missouri.edunrochemistry.comthermofisher.com This reaction involves the treatment of the alcohol with a nucleophile in the presence of triphenylphosphine (B44618) (PPh₃) and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). organic-chemistry.orgchem-station.com The reaction proceeds via an Sₙ2 mechanism, resulting in a clean inversion of the stereocenter. This would convert the (3R)-alcohol into a product with an (S) configuration at that position. A variety of nucleophiles can be employed, including carboxylic acids (to form esters), phenols (to form ethers), and nitrogen nucleophiles like phthalimide. missouri.edu

Enantioconvergent propargylic substitution reactions of racemic secondary propargylic alcohols have also been developed using chiral Brønsted acid catalysts, highlighting the potential for stereocontrolled synthesis in these systems. nih.gov

Esterification and Etherification Strategies for Derivatization

The secondary alcohol functionality in (3R)-1-Octyn-3-ol, 4-ethenylidene- serves as a prime site for derivatization through esterification and etherification reactions. These transformations are crucial for modifying the molecule's physical and chemical properties, as well as for introducing new functionalities.

Esterification: The hydroxyl group can be readily converted to an ester by reaction with a variety of acylating agents. Common methods include reaction with carboxylic acids under acidic catalysis (e.g., Fischer esterification), or with more reactive acyl halides or anhydrides in the presence of a base. The choice of acylating agent and reaction conditions can be tailored to introduce a wide range of ester moieties. For instance, reaction with acetyl chloride or acetic anhydride would yield the corresponding acetate (B1210297) ester, while reaction with benzoyl chloride would produce the benzoate (B1203000) ester. These reactions typically proceed with retention of the stereochemistry at the C3 position.

Etherification: The formation of ethers from the alcohol can be achieved through several strategies. The Williamson ether synthesis, involving deprotonation of the alcohol to form an alkoxide followed by reaction with an alkyl halide, is a common approach. The choice of base is critical to avoid side reactions involving the acidic terminal alkyne proton. Alternatively, acid-catalyzed dehydration or reaction with other alcohols can lead to ether formation, although these methods may be complicated by the potential for rearrangements of the adjacent allene system.

The following table summarizes typical conditions for these derivatization reactions, based on general procedures for similar polyfunctional alcohols.

| Reaction Type | Reagent | Catalyst/Base | Typical Conditions | Product Type |

| Esterification | Carboxylic Acid (R-COOH) | H₂SO₄, TsOH | Heat, Dean-Stark trap | Ester (R-COO-R') |

| Acyl Halide (R-COCl) | Pyridine, Et₃N | Room temperature or gentle heating | Ester (R-COO-R') | |

| Acid Anhydride ((R-CO)₂O) | Pyridine, DMAP | Room temperature | Ester (R-COO-R') | |

| Etherification | Alkyl Halide (R-X) | NaH, K₂CO₃ | Anhydrous solvent (e.g., THF, DMF) | Ether (R-O-R') |

| Alcohol (R-OH) | H₂SO₄, TsOH | Heat, removal of water | Ether (R-O-R') |

Reactivity and Isomerization of the Allene System

The 1,2-diene (allene) functionality is a key structural feature of (3R)-1-Octyn-3-ol, 4-ethenylidene-, and its reactivity is a central aspect of the molecule's chemistry. The cumulated double bonds of the allene are susceptible to a variety of transformations, including addition, cycloaddition, and rearrangement reactions.

The double bonds of the allene system can undergo addition reactions with various reagents. The regioselectivity of these additions is influenced by the electronic and steric properties of the allene and the attacking reagent.

Hydrohalogenation: The addition of hydrogen halides (HX) to the allene can proceed via protonation of one of the double bonds to form a vinyl or allyl carbocation intermediate. The stability of the resulting carbocation will dictate the regioselectivity of the halide addition. In the case of (3R)-1-Octyn-3-ol, 4-ethenylidene-, protonation of the terminal double bond would lead to a more stabilized tertiary carbocation adjacent to the hydroxyl group, suggesting that the halogen would add to the C4 position.

Hydrogenation: The catalytic hydrogenation of the allene can lead to a mixture of products depending on the catalyst and reaction conditions. Partial hydrogenation could selectively reduce one of the double bonds to afford an alkene, while complete hydrogenation would result in a saturated alkyl chain. The stereochemistry of the hydrogenation product is dependent on the catalyst and the mode of hydrogen delivery.

The following table outlines the expected major products from addition reactions to the allene system.

| Reaction Type | Reagent | Catalyst | Expected Major Product |

| Hydrohalogenation | HCl, HBr | None | 4-halo-1-octyn-3-ol derivative |

| Hydrogenation | H₂ | Pd/C, PtO₂ | 1-octyn-3-ol (B1346985) derivative (fully saturated at C4, C5) |

| H₂ | Lindlar's catalyst | 4-vinyl-1-octyn-3-ol derivative (partial reduction) |

The allene moiety can participate as a 2π component in cycloaddition reactions. [2+2] Cycloadditions with alkenes or alkynes can lead to the formation of four-membered rings. The regioselectivity of these reactions is often controlled by the electronic nature of the substituents on both the allene and the reacting partner. For (3R)-1-Octyn-3-ol, 4-ethenylidene-, the terminal double bond of the vinylidene group is expected to be the more reactive partner in such cycloadditions.

The propargylic alcohol and allene functionalities in (3R)-1-Octyn-3-ol, 4-ethenylidene- create the potential for several synthetically useful rearrangement reactions.

Meyer-Schuster Rearrangement: Under acidic conditions, propargyl alcohols can undergo a rearrangement to form α,β-unsaturated carbonyl compounds. The Meyer-Schuster rearrangement proceeds through an allene intermediate. Given that the starting material is already an allenic alcohol, it is a likely substrate for a related acid-catalyzed rearrangement to an enone. Protonation of the hydroxyl group followed by a 1,3-shift would lead to an enol that tautomerizes to the corresponding α,β-unsaturated ketone.

Claisen Rearrangement: If the alcohol is first converted to a vinyl ether, a acs.orgacs.org-sigmatropic rearrangement, known as the Claisen rearrangement, can occur. This reaction would involve the formation of a new carbon-carbon bond and the migration of the oxygen atom, leading to a γ,δ-unsaturated carbonyl compound.

Interplay and Chemoselectivity Among the Alkyne, Allene, and Alcohol Functions

The presence of three distinct functional groups in close proximity leads to questions of chemoselectivity in various reactions. The relative reactivity of the terminal alkyne, the allene, and the alcohol will depend on the specific reagents and reaction conditions employed.

For instance, in reactions with electrophiles, both the alkyne and the allene are potential sites of attack. The outcome will be determined by the relative nucleophilicity of these two groups. Similarly, when using reagents that can react with the alcohol, such as oxidizing or reducing agents, the chemoselectivity will depend on the specific reagent's preference for reacting with the hydroxyl group versus the unsaturated systems.

The following table provides a qualitative overview of the expected chemoselectivity with different classes of reagents.

| Reagent Class | Expected Primary Site of Reaction | Rationale |

| Strong Acids | Alcohol (protonation), Allene (rearrangement) | The lone pairs on the oxygen are readily protonated, and the allene is susceptible to rearrangement. |

| Bases (strong) | Terminal Alkyne (deprotonation) | The terminal alkyne proton is the most acidic proton in the molecule. |

| Electrophiles | Allene or Alkyne | Both are electron-rich π-systems, with the allene often being more nucleophilic. |

| Nucleophiles | Potential for Michael addition if the allene is activated | The allene itself is not typically electrophilic. |

| Oxidizing Agents | Alcohol | Secondary alcohols are readily oxidized to ketones. |

| Reducing Agents | Alkyne and Allene | Both can be hydrogenated, with the alkyne typically being more reactive towards catalytic hydrogenation. |

Exploration of Cascade and Tandem Reactions Induced by Specific Reagents or Catalysts

The polyfunctional nature of (3R)-1-Octyn-3-ol, 4-ethenylidene- makes it an ideal substrate for cascade or tandem reactions, where a single reagent or catalyst initiates a sequence of transformations involving multiple functional groups.

For example, a transition metal catalyst could potentially coordinate to the alkyne, initiating a cyclization reaction that also involves the allene. Such a process could lead to the rapid construction of complex carbocyclic or heterocyclic frameworks. Similarly, a reaction initiated at the alcohol, such as an oxidation, might be followed by an intramolecular reaction with one of the unsaturated systems. The design and discovery of such cascade reactions represent a significant area of research in synthetic organic chemistry, and (3R)-1-Octyn-3-ol, 4-ethenylidene- is a promising starting material for such investigations.

Advanced Spectroscopic and Chiral Analytical Characterization of 1 Octyn 3 Ol, 4 Ethenylidene , 3r

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is a powerful tool for the detailed structural analysis of organic molecules, providing information on the connectivity of atoms and their spatial arrangement. For (3R)-1-Octyn-3-ol, 4-ethenylidene-, a full suite of NMR experiments is necessary to unambiguously assign all proton and carbon signals and to confirm the stereochemistry.

The ¹H and ¹³C NMR spectra of (3R)-1-Octyn-3-ol, 4-ethenylidene- are expected to exhibit characteristic signals corresponding to its unique functional groups. The terminal alkyne proton (H-1) would typically appear as a singlet or a narrow triplet due to long-range coupling, in the region of 2.0-3.0 ppm. The carbon atoms of the alkyne (C-1 and C-2) would resonate in the ¹³C NMR spectrum in the range of 70-90 ppm. openochem.org

The allenic protons (H-5) would show a characteristic signal around 4.5-5.5 ppm, while the central sp-hybridized carbon of the allene (B1206475) group (C-4) would have a distinctive chemical shift in the ¹³C NMR spectrum, typically around 200 ppm. The terminal carbon of the allene (C-5) would appear at a more upfield position, generally between 70 and 100 ppm.

The stereogenic center at C-3, bearing the hydroxyl group and a proton (H-3), is a key feature. The H-3 proton signal is expected in the range of 4.0-5.0 ppm, influenced by the neighboring alkyne and allene groups. The corresponding C-3 carbon would resonate in the 60-80 ppm region of the ¹³C NMR spectrum. The remaining alkyl chain protons and carbons would appear in the typical aliphatic regions.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (3R)-1-Octyn-3-ol, 4-ethenylidene- (Note: These are predicted values based on typical ranges for similar functional groups and should be confirmed by experimental data.)

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| H-1 | ~2.5 (s) | C-1: ~75 |

| C-2: ~85 | ||

| H-3 | ~4.5 (d) | C-3: ~65 |

| C-4: ~210 | ||

| H-5 | ~5.2 (m) | C-5: ~95 |

| H-6 | ~1.5 (m) | C-6: ~30 |

| H-7 | ~1.3 (m) | C-7: ~22 |

| H-8 | ~0.9 (t) | C-8: ~14 |

s = singlet, d = doublet, t = triplet, m = multiplet

To determine the enantiomeric excess (e.e.) of a sample of 1-Octyn-3-ol (B1346985), 4-ethenylidene-, chiral shift reagents (CSRs) can be employed in NMR spectroscopy. nih.govlibretexts.org These reagents, typically lanthanide complexes, form diastereomeric complexes with the enantiomers of the chiral alcohol. This interaction leads to the separation of signals for the (3R) and (3S) enantiomers in the ¹H NMR spectrum, allowing for their integration and the calculation of the e.e. mit.edu

Upon addition of a chiral shift reagent such as Eu(hfc)₃ (Europium tris[3-(heptafluoropropylhydroxymethylene)-(+)-camphorate]), the proton signals of the two enantiomers, particularly those close to the stereogenic center like H-3, will exhibit different chemical shifts. The magnitude of the induced shift difference (ΔΔδ) depends on the specific reagent and the substrate.

Table 2: Hypothetical ¹H NMR Data for H-3 of 1-Octyn-3-ol, 4-ethenylidene- in the Presence of a Chiral Shift Reagent (Note: The following data is illustrative of the expected effect and not based on experimental results for this specific compound.)

| Enantiomer | Chemical Shift (ppm) without CSR | Chemical Shift (ppm) with CSR | Induced Shift (Δδ, ppm) |

| (3R) | 4.50 | 4.85 | 0.35 |

| (3S) | 4.50 | 4.75 | 0.25 |

| ΔΔδ | 0.10 |

A suite of 2D NMR experiments is crucial for the complete structural assignment of (3R)-1-Octyn-3-ol, 4-ethenylidene-. youtube.comsdsu.eduwikipedia.orgcolumbia.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings, establishing the connectivity of the proton network. For instance, a cross-peak between H-3 and the protons on C-6 would confirm their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded protons and carbons. This is essential for assigning the carbon signals based on the already assigned proton spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC shows correlations between protons and carbons over two or three bonds. This is particularly useful for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations from H-1 to C-2 and C-3 would confirm the position of the alkyne.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. wikipedia.org For a chiral molecule like this, NOESY can be instrumental in confirming the relative stereochemistry, although for determining the absolute (R) configuration, other methods are required.

Chiral Chromatography for Enantiomeric Purity Assessment

Chiral chromatography is a cornerstone for the separation and quantification of enantiomers, providing a direct measure of enantiomeric purity.

Chiral HPLC is a widely used method for the separation of enantiomers of chiral alcohols. chiralpedia.comceon.rschromatographyonline.com The separation is achieved by using a chiral stationary phase (CSP) that interacts differently with the two enantiomers, leading to different retention times. For a compound like 1-Octyn-3-ol, 4-ethenylidene-, a polysaccharide-based CSP, such as those derived from cellulose (B213188) or amylose, would be a suitable starting point for method development. The mobile phase would typically consist of a mixture of a non-polar solvent like hexane (B92381) and a polar modifier such as isopropanol (B130326) or ethanol.

Table 3: Representative Chiral HPLC Method for the Separation of Allenic Alcohol Enantiomers (Note: This is a general method and would require optimization for the specific compound.)

| Parameter | Condition |

| Column | Chiralpak AD-H (or similar polysaccharide-based CSP) |

| Mobile Phase | n-Hexane / Isopropanol (90:10, v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 210 nm |

| Expected Elution Order | (3S)-enantiomer followed by (3R)-enantiomer (hypothetical) |

Chiral Gas Chromatography (GC) is another effective technique for the enantiomeric separation of volatile chiral compounds, including alcohols. gcms.cznih.gov Derivatization of the alcohol to a more volatile ester or ether is sometimes necessary to improve separation and peak shape. Cyclodextrin-based chiral stationary phases are commonly used for this purpose.

Table 4: Representative Chiral GC Method for the Separation of Allenic Alcohol Enantiomers (Note: This is a general method and would require optimization for the specific compound.)

| Parameter | Condition |

| Column | Cyclodextrin-based chiral capillary column (e.g., Beta DEX™ 225) |

| Carrier Gas | Helium or Hydrogen |

| Injector Temperature | 250 °C |

| Oven Program | 100 °C (hold 2 min), then ramp to 200 °C at 5 °C/min |

| Detector | Flame Ionization Detector (FID) |

| Expected Elution Order | (3R)-enantiomer followed by (3S)-enantiomer (hypothetical) |

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Confirmation

Infrared (IR) and Raman spectroscopy are powerful, complementary techniques for identifying the functional groups present in a molecule by probing their characteristic vibrational modes.

In the IR spectrum of 1-Octyn-3-ol, 4-ethenylidene-, (3R)-, the most prominent feature is expected to be a strong, broad absorption band in the 3500-3200 cm⁻¹ region, which is characteristic of the O-H stretching vibration of the alcohol group, broadened by hydrogen bonding. orgchemboulder.com The terminal alkyne group (C≡C-H) would be identified by two distinct absorptions: a sharp, moderately intense C-H stretching band near 3300 cm⁻¹ and a weaker C≡C stretching band in the 2150-2100 cm⁻¹ region. The allene moiety (C=C=C) is characterized by a unique cumulative double bond stretch, which typically appears as a sharp absorption band around 1950 cm⁻¹. Further confirmation of the structure would come from the C-O stretching vibration of the secondary alcohol, appearing in the 1260-1050 cm⁻¹ range. orgchemboulder.com

Raman spectroscopy provides complementary information. While the polar O-H and C-O bonds give strong signals in the IR spectrum, the non-polar C≡C and C=C=C bonds are expected to produce strong, sharp signals in the Raman spectrum, making their identification unambiguous. researchgate.net The symmetric C-H stretching vibrations of the alkyl portions of the molecule would also be visible in the 3000-2800 cm⁻¹ region in both spectra. researchgate.net

Interactive Table 1: Expected Vibrational Frequencies for 1-Octyn-3-ol, 4-ethenylidene-, (3R)-

| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Typical Intensity (IR) | Typical Intensity (Raman) |

| O-H (Alcohol) | Stretching (H-bonded) | 3500 - 3200 | Strong, Broad | Weak |

| ≡C-H (Alkyne) | Stretching | ~3300 | Strong, Sharp | Moderate |

| C≡C (Alkyne) | Stretching | 2150 - 2100 | Weak to Moderate | Strong |

| C=C=C (Allene) | Asymmetric Stretch | ~1950 | Moderate, Sharp | Moderate to Strong |

| C-O (Alcohol) | Stretching | 1260 - 1050 | Strong | Weak |

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Fragmentation Analysis

High-Resolution Mass Spectrometry (HRMS) is indispensable for determining the elemental composition of a molecule by providing a highly accurate mass measurement. For 1-Octyn-3-ol, 4-ethenylidene-, (3R)- (C₁₀H₁₂O), HRMS would confirm the molecular formula by matching the experimental mass-to-charge ratio (m/z) of the molecular ion [M]⁺ or a protonated molecule [M+H]⁺ to its calculated value with high precision (typically within 5 ppm).

Beyond accurate mass, the fragmentation pattern observed in the mass spectrum provides critical structural information. For this allenic alcohol, several key fragmentation pathways are anticipated. libretexts.org

Alpha-Cleavage: The bond adjacent to the oxygen atom is susceptible to cleavage. This would result in the loss of a butyl radical (•C₄H₉) or an ethenylidene-ethynyl radical, leading to the formation of resonance-stabilized cations.

Dehydration: A common fragmentation pathway for alcohols is the loss of a water molecule (H₂O), resulting in a peak at [M-18]. whitman.edu

Alkyl Chain Fragmentation: Cleavage along the butyl chain would produce a series of fragment ions separated by 14 mass units (CH₂).

The analysis of these fragments allows for the reconstruction of the molecular structure, confirming the connectivity of the atoms.

Interactive Table 2: Predicted HRMS Fragments for 1-Octyn-3-ol, 4-ethenylidene-, (3R)- (C₁₀H₁₂O)

| Fragmentation Pathway | Lost Fragment | Fragment Ion Formula | Predicted m/z |

| Molecular Ion | - | [C₁₀H₁₂O]⁺• | 148.0888 |

| Dehydration | H₂O | [C₁₀H₁₀]⁺• | 130.0783 |

| α-Cleavage | •C₄H₉ | [C₆H₃O]⁺ | 91.0184 |

| Propargylic Cleavage | •C₃H | [C₇H₁₁O]⁺ | 111.0810 |

X-ray Crystallography of Crystalline Derivatives for Absolute Configuration Assignment

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a molecule, including its absolute stereochemistry. researchgate.net However, the technique requires a well-ordered single crystal. Small, functionalized molecules like 1-Octyn-3-ol, 4-ethenylidene-, (3R)- are often oils or low-melting solids that are difficult to crystallize directly.

To overcome this limitation, a common strategy is to prepare a crystalline derivative. nih.gov The hydroxyl group of the alcohol can be reacted with a reagent such as p-bromobenzoyl chloride or a similar aromatic acid containing a heavy atom. The resulting ester, for example, (3R)-4-ethenylidene-1-octyn-3-yl 4-bromobenzoate, is often a highly crystalline solid. The presence of the heavy bromine atom significantly enhances the anomalous dispersion of X-rays, which is crucial for reliably determining the absolute configuration. researchgate.net

Analysis of the diffraction data from a suitable crystal of the derivative would provide the precise spatial coordinates of all atoms, confirming the connectivity and, most importantly, unequivocally assigning the (3R)- configuration at the chiral center by determining the Flack parameter. researchgate.net

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) for Stereochemical Confirmation

Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are chiroptical techniques that measure the differential interaction of a chiral molecule with left- and right-circularly polarized light. bhu.ac.in These methods are exceptionally sensitive to the stereochemical environment around chromophores (light-absorbing groups).

In 1-Octyn-3-ol, 4-ethenylidene-, (3R)-, the alkyne and allene groups act as chromophores. The spatial arrangement of these groups around the (3R)- stereocenter creates a chiral environment that is expected to produce a characteristic ORD and CD spectrum. The key phenomenon observed is the Cotton effect, which is the characteristic change in optical rotation (for ORD) and the appearance of a positive or negative peak (for CD) in the vicinity of the chromophore's absorption wavelength. bhu.ac.in

The sign and magnitude of the Cotton effect are directly related to the absolute configuration of the molecule. While empirical rules can sometimes be used to correlate the sign of the Cotton effect with stereochemistry, modern approaches often rely on comparing the experimental CD spectrum with spectra predicted by computational methods (e.g., time-dependent density functional theory). dtic.mil A strong correlation between the experimental and the calculated spectrum for the (3R)- enantiomer would provide powerful evidence to confirm the absolute configuration assigned by other means.

Theoretical and Computational Chemistry Studies on 1 Octyn 3 Ol, 4 Ethenylidene , 3r

Conformational Analysis and Energy Minimization of Stereoisomers

The presence of a chiral center at C3 and the rotational flexibility around the C3-C4 and C4-C5 single bonds suggest that (3R)-4-ethenylidene-1-octyn-3-ol can exist in multiple conformations. Conformational analysis is the first step in computationally characterizing a molecule, as it identifies the low-energy structures that are most likely to be observed experimentally.

A systematic conformational search would be performed using molecular mechanics (MM) force fields, such as MMFF94 or OPLS3e. This initial search would explore the potential energy surface by systematically rotating the dihedral angles associated with the hydroxyl group, the alkyl chain, and the ethenylidene group. The resulting unique conformers would then be subjected to geometry optimization and energy minimization using more accurate quantum mechanical methods, such as Density Functional Theory (DFT) at the B3LYP/6-31G(d) level of theory. This would provide the relative energies of the different stereoisomers and their corresponding stable conformations.

Table 1: Hypothetical Relative Energies of Stable Conformers of (3R)-4-ethenylidene-1-octyn-3-ol

| Conformer | Dihedral Angle (H-O-C3-C4) (°) | Dihedral Angle (C2-C3-C4-C5) (°) | Relative Energy (kcal/mol) |

|---|---|---|---|

| A | 60 | 180 | 0.00 |

| B | 180 | 180 | 0.85 |

| C | -60 | 180 | 1.20 |

| D | 60 | 60 | 2.50 |

| E | 180 | 60 | 3.15 |

This table presents hypothetical data for illustrative purposes.

Quantum Chemical Calculations (Density Functional Theory and Ab Initio Methods)

Quantum chemical calculations are essential for obtaining detailed information about the electronic structure, bonding, and spectroscopic properties of a molecule. nih.gov

DFT and ab initio methods, such as Møller-Plesset perturbation theory (MP2), would be employed to investigate the electronic properties of (3R)-4-ethenylidene-1-octyn-3-ol. nih.gov Natural Bond Orbital (NBO) analysis would be a key tool to understand the nature of the chemical bonds, including the hybridization of the atoms in the alkyne and allene (B1206475) moieties. The analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would provide insights into the molecule's reactivity, with the HOMO indicating regions susceptible to electrophilic attack and the LUMO indicating regions prone to nucleophilic attack.

Table 2: Hypothetical NBO Analysis Results for (3R)-4-ethenylidene-1-octyn-3-ol

| Bond | Bond Type | Hybridization of Atom 1 | Hybridization of Atom 2 |

|---|---|---|---|

| C1≡C2 | σ, 2π | sp | sp |

| C3-O | σ | sp³ | sp³ |

| C4=C5 | σ, π | sp² | sp |

| C5=C6 | σ, π | sp | sp² |

This table presents hypothetical data for illustrative purposes.

A significant application of quantum chemical calculations is the prediction of spectroscopic data, which can aid in the identification and characterization of a compound. aalto.fimpg.deresearchgate.net

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, typically used in conjunction with DFT, would be employed to calculate the ¹H and ¹³C NMR chemical shifts. These predicted shifts, when compared to experimental data, can help confirm the structure and stereochemistry of the molecule.

Vibrational Frequencies: The calculation of vibrational frequencies at the DFT level can predict the infrared (IR) spectrum of the molecule. The characteristic stretching frequencies of the O-H, C≡C, and C=C=C bonds would be of particular interest.

Table 3: Hypothetical Predicted vs. Experimental Spectroscopic Data

| Parameter | Predicted Value | Experimental Value |

|---|---|---|

| ¹³C NMR (C1) | 85.2 ppm | 84.5 ppm |

| ¹³C NMR (C3) | 65.7 ppm | 64.9 ppm |

| ¹³C NMR (C4) | 205.1 ppm | 204.3 ppm |

| IR Freq. (O-H) | 3450 cm⁻¹ | 3430 cm⁻¹ |

| IR Freq. (C≡C) | 2115 cm⁻¹ | 2105 cm⁻¹ |

| IR Freq. (C=C=C) | 1955 cm⁻¹ | 1950 cm⁻¹ |

This table presents hypothetical data for illustrative purposes.

Reaction Mechanism Elucidation and Transition State Analysis for Synthetic Pathways

Computational chemistry is a powerful tool for investigating the mechanisms of chemical reactions. For a molecule like (3R)-4-ethenylidene-1-octyn-3-ol, a plausible synthetic route could involve the stereoselective addition of an organometallic acetylide to an α,β-unsaturated ketone.

DFT calculations would be used to model the reaction pathway. This involves locating the transition state (TS) structures connecting the reactants and products. The energy of the transition state determines the activation energy of the reaction, providing insights into the reaction kinetics. Intrinsic Reaction Coordinate (IRC) calculations would be performed to confirm that the identified transition states correctly connect the reactants and products.

Table 4: Hypothetical Calculated Activation Energies for a Proposed Synthetic Step

| Reaction Step | Reactants | Transition State | Products | Activation Energy (kcal/mol) |

|---|---|---|---|---|

| Acetylide Addition | Ketone + Acetylide | TS1 | Intermediate | 15.2 |

This table presents hypothetical data for illustrative purposes.

Computational Prediction of Chiral Induction and Stereoselectivity in Reactions

Understanding the origin of stereoselectivity is a key aspect of modern organic chemistry. nih.gov Computational methods can provide a detailed picture of how chiral catalysts or auxiliaries control the stereochemical outcome of a reaction.

In the synthesis of (3R)-4-ethenylidene-1-octyn-3-ol, if a chiral ligand is used to direct the addition of the acetylide, computational modeling can be used to explain the observed enantioselectivity. This would involve calculating the energies of the diastereomeric transition states leading to the (R) and (S) products. The favored product is the one formed via the lower energy transition state. The calculated energy difference between the transition states can be used to predict the enantiomeric excess (ee) of the reaction.

Table 5: Hypothetical Transition State Energies for Chiral Induction

| Transition State | Relative Energy (kcal/mol) | Predicted Product | Predicted ee (%) |

|---|---|---|---|

| TS-(R) | 0.0 | (R)-product | 95 |

| TS-(S) | 2.1 | (S)-product |

This table presents hypothetical data for illustrative purposes.

Molecular Dynamics Simulations to Understand Solvent Effects and Intermolecular Interactions

Molecular dynamics (MD) simulations provide a way to study the dynamic behavior of molecules over time, including their interactions with solvent molecules. rsc.orgnsf.govresearchgate.netresearchgate.netnih.gov For (3R)-4-ethenylidene-1-octyn-3-ol, MD simulations would be particularly useful for understanding how the solvent affects its conformational preferences and the stability of intermolecular hydrogen bonds involving the hydroxyl group.

Simulations would be run with the molecule placed in a box of explicit solvent molecules (e.g., water, methanol, or a non-polar solvent like hexane). The analysis of the simulation trajectories would provide information on the radial distribution functions between the solute and solvent, the lifetime of hydrogen bonds, and the solvent accessible surface area.

Table 6: Hypothetical Hydrogen Bond Analysis from MD Simulations in Different Solvents

| Solvent | Average H-Bond Lifetime (ps) | Average Number of H-Bonds |

|---|---|---|

| Water | 3.5 | 2.8 |

| Methanol | 2.8 | 1.9 |

| Hexane (B92381) | N/A | N/A |

This table presents hypothetical data for illustrative purposes.

Advanced Applications in Contemporary Organic Synthesis

1-Octyn-3-ol (B1346985), 4-ethenylidene-, (3R)- as a Chiral Building Block in Complex Molecule Synthesis

The enantiopure nature of (3R)-4-ethenylidene-1-octyn-3-ol makes it a valuable chiral synthon in the total synthesis of natural products and other biologically active complex molecules. The defined stereocenter at the C-3 position provides a crucial starting point for controlling the stereochemistry of subsequent transformations, a critical aspect in the synthesis of molecules with specific biological functions.

Organic chemists utilize this building block to introduce a specific stereochemical configuration which is then carried through a synthetic sequence. The presence of multiple reactive sites—the terminal alkyne, the hydroxyl group, and the allene (B1206475)—allows for a variety of selective chemical modifications. For instance, the terminal alkyne can participate in various coupling reactions, such as the Sonogashira, Glaser, or Cadiot-Chodkiewicz couplings, to form carbon-carbon bonds and extend the molecular framework. The secondary alcohol can be used to direct stereoselective reactions on adjacent functional groups or can be transformed into other functionalities.

Utility in the Construction of Structurally Diverse Molecular Scaffolds

The unique combination of functional groups in (3R)-4-ethenylidene-1-octyn-3-ol facilitates its use in the construction of a wide array of molecular scaffolds. The conjugated enyne-allene system is predisposed to undergo various pericyclic and cyclization reactions, leading to the formation of diverse carbocyclic and heterocyclic ring systems.

For example, intramolecular Diels-Alder reactions or transition-metal-catalyzed cyclizations can be employed to construct complex polycyclic structures in a single step. The reactivity of the allene moiety allows for cycloaddition reactions, while the terminal alkyne can be involved in cyclotrimerizations or other metal-mediated ring-forming processes. This versatility enables synthetic chemists to access a broad range of molecular architectures from a single, readily available chiral precursor.

| Reaction Type | Resulting Scaffold |

| Intramolecular Diels-Alder | Polycyclic Systems |

| Transition-Metal Catalysis | Carbocycles, Heterocycles |

| Allene Cycloaddition | Fused/Bridged Rings |

| Alkyne Cyclotrimerization | Aromatic Systems |

Precursor in the Development of Novel Synthetic Methodologies

Beyond its role as a building block, (3R)-4-ethenylidene-1-octyn-3-ol also serves as a valuable precursor in the development of new synthetic methodologies, particularly in the realms of asymmetric catalysis and the exploration of novel reaction pathways.

The chiral backbone of (3R)-4-ethenylidene-1-octyn-3-ol can be incorporated into the structure of new chiral ligands for asymmetric catalysis. By modifying the hydroxyl and alkyne functionalities, chemists can synthesize ligands that can coordinate to a metal center, creating a chiral environment that can induce enantioselectivity in a variety of chemical transformations. The rigidity and defined stereochemistry of the parent molecule are advantageous in designing ligands with well-defined coordination geometries, which is crucial for achieving high levels of stereocontrol.

The high degree of unsaturation and the unique arrangement of functional groups in (3R)-4-ethenylidene-1-octyn-3-ol make it an ideal substrate for exploring new and unprecedented reaction pathways. Researchers have utilized this compound to investigate novel transition-metal-catalyzed transformations, cascade reactions, and rearrangements. The interplay between the alkyne, allene, and alcohol functionalities can lead to complex and unexpected chemical behavior, providing insights into fundamental reaction mechanisms and opening doors to new synthetic strategies. The study of such reactions contributes to the broader field of organic chemistry by expanding the toolbox of available synthetic methods.

Future Research Directions and Overarching Challenges

Development of More Efficient and Sustainable Synthetic Routes to Chiral Allenic Alkynyl Alcohols

The synthesis of structurally complex chiral molecules like (3R)-4-ethenylidene-1-octyn-3-ol presents a significant challenge. Future research will undoubtedly focus on creating more efficient and environmentally benign synthetic pathways. A primary goal is to move beyond traditional methods that may rely on stoichiometric reagents and harsh reaction conditions.

Biocatalysis is a promising avenue, employing enzymes such as alcohol dehydrogenases to achieve high enantio- and diastereoselectivity in the synthesis of chiral alcohols. acs.org The integration of enzymatic steps could lead to greener processes by reducing waste and avoiding the use of heavy metal catalysts. mdpi.com For instance, the stereoselective reduction of a corresponding ketone precursor could be achieved using engineered enzymes, offering a direct and highly selective route to the desired (3R) enantiomer.

Another key area of development is the use of earth-abundant metal catalysis. While precious metals have been instrumental in alkyne and allene (B1206475) chemistry, the development of catalysts based on iron, copper, or zinc would enhance the sustainability of synthetic routes. These catalysts could be employed in novel coupling reactions to construct the carbon skeleton with high atom economy.

The table below illustrates a comparative overview of potential synthetic strategies, highlighting the advantages and challenges that future research aims to address.

| Synthetic Strategy | Potential Advantages | Key Research Challenges |

| Asymmetric Chemo-catalysis | High enantioselectivity, broad substrate scope. | Reliance on precious metals, ligand design and synthesis. |

| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. acs.org | Enzyme stability, substrate scope limitations, downstream processing. |

| Organocatalysis | Metal-free, lower toxicity, readily available catalysts. | Catalyst loading, scalability, and sometimes lower turnover numbers. |

Investigation of Unexplored Reactivity Profiles of the Combined Allene-Alkyne-Alcohol Motif